(2-Aminoethoxy)cyclobutane

Description

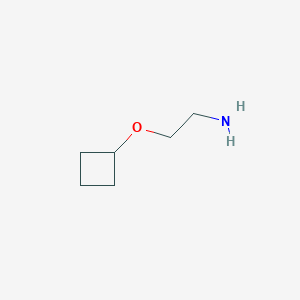

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-5-8-6-2-1-3-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUFUYNNQPAWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354949-92-0 | |

| Record name | (2-aminoethoxy)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Aminoethoxy)cyclobutane synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (2-Aminoethoxy)cyclobutane

Abstract

The cyclobutane motif is a valuable structural element in medicinal chemistry, recognized for its ability to impart unique conformational constraints and metabolic stability to drug candidates. This compound, a bifunctional molecule incorporating this strained ring system with a flexible aminoethoxy sidechain, represents a key building block for the synthesis of novel pharmaceutical agents. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and rigorous characterization methodologies. The presented synthesis is designed for reproducibility and scalability, offering researchers and drug development professionals a practical foundation for accessing this important intermediate.

Introduction and Strategic Overview

The synthesis of this compound, also known as 2-(cyclobutoxy)ethanamine, requires the strategic formation of an ether linkage and the installation of a primary amine. Two primary retrosynthetic disconnections are considered:

-

C-O Bond Formation, then C-N Bond Formation: This approach involves first constructing the cyclobutoxyethyl backbone and subsequently converting a precursor functional group into the terminal amine.

-

C-N Bond Formation, then C-O Bond Formation: This strategy would involve coupling a pre-formed aminoethoxy fragment with a cyclobutyl electrophile.

This guide will focus on the first strategy, which is often more practical due to the ready availability of starting materials and the use of high-yielding, reliable reactions. Specifically, we will detail a two-step sequence commencing with a Williamson ether synthesis to form a nitrile intermediate, followed by the reduction of the nitrile to the target primary amine. This pathway is advantageous as it avoids the potential for over-alkylation often encountered in direct amination reactions and utilizes well-established, scalable transformations.

An alternative high-yield strategy involves the Mitsunobu reaction between cyclobutanol and N-(2-hydroxyethyl)phthalimide, followed by hydrazinolysis to liberate the amine, a method known for its mild conditions and stereochemical control.

Recommended Synthetic Pathway

The selected pathway involves two key transformations: the formation of the C-O ether bond and the reduction of a nitrile to a primary amine.

An In-Depth Technical Guide to the Physicochemical Properties of (2-Aminoethoxy)cyclobutane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(2-Aminoethoxy)cyclobutane is a novel small molecule of increasing interest within the pharmaceutical and life sciences sectors. Its unique structural motif, combining a cyclobutane ring with an aminoethoxy side chain, presents a compelling scaffold for the design of new therapeutic agents. The cyclobutane moiety offers a three-dimensional architecture that can enhance metabolic stability and provide unique receptor interactions, while the aminoethoxy group provides a key site for hydrogen bonding and salt formation, influencing solubility and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and detailed, field-proven experimental protocols for their empirical determination. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds in drug discovery and development.

Introduction: The Rationale for this compound in Medicinal Chemistry

The design of small molecule therapeutics is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable physicochemical properties to ensure efficacy and safety. The incorporation of strained ring systems, such as cyclobutane, has emerged as a valuable strategy in medicinal chemistry. The non-planar, puckered conformation of the cyclobutane ring can impart a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor binding interactions. Furthermore, the replacement of more common aromatic or larger cycloalkane systems with a cyclobutane core can lead to improved metabolic stability and altered solubility profiles.

This compound combines this desirable cyclobutane scaffold with a flexible aminoethoxy side chain. The primary amine provides a basic center, crucial for aqueous solubility and the potential for forming crystalline salts with improved handling and formulation properties. The ether linkage introduces polarity and an additional hydrogen bond acceptor site. Understanding the interplay of these structural features and their impact on the molecule's overall physicochemical characteristics is paramount for its successful application in drug discovery programs. This guide will systematically explore these properties, providing the necessary theoretical and practical framework for researchers.

Molecular Structure and Core Properties

A foundational understanding of this compound begins with its basic molecular and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | PubChem[1] |

| Molecular Weight | 115.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 115.09972 Da | PubChem[1] |

| Predicted Boiling Point | 178.7 ± 13.0 °C | |

| Predicted Density | 0.96 ± 0.1 g/cm³ |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Lipophilicity: A Key Determinant of Drug-Like Character

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD) are the standard measures of lipophilicity.

Predicted Lipophilicity

Computational models provide a rapid assessment of a compound's likely lipophilicity.

| Parameter | Predicted Value | Prediction Tool |

| XlogP | 0.0 | PubChem[1] |

| Consensus LogP | Not Available | SwissADME[2] |

The predicted XlogP of 0.0 suggests that this compound has a balanced hydrophilic and lipophilic character. This is a favorable starting point for a drug candidate, as extreme values in either direction can lead to poor pharmacokinetic behavior.

Experimental Determination of LogP/LogD: The Shake-Flask Method

The "gold standard" for LogP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Causality Behind Experimental Choices: The choice of the shake-flask method, while labor-intensive, provides the most direct and unambiguous measure of partitioning. The use of a buffered aqueous phase is critical for ionizable compounds like this compound to control the protonation state and thus measure a pH-dependent LogD. Gas chromatography is a suitable analytical technique for quantifying the volatile amine in each phase.[2]

Protocol 1: Shake-Flask LogD Determination

Materials:

-

This compound

-

n-Octanol (pre-saturated with aqueous buffer)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

-

Separatory funnel or vials

-

Vortex mixer or shaker

-

Centrifuge

-

Gas chromatograph (GC) with a suitable detector (e.g., FID) and column (e.g., 10% Apiezon L, 2% potassium hydroxide on 80-100 mesh Chromosorb W AW).[2]

-

Internal standard (a non-interfering volatile compound)

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by vigorously mixing them for a prolonged period and then allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous buffer.

-

Partitioning: In a vial, combine a known volume of the sample stock solution with an equal volume of pre-saturated n-octanol.

-

Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification:

-

Carefully remove an aliquot from both the aqueous and n-octanol layers.

-

Add a known amount of internal standard to each aliquot.

-

Analyze the concentration of this compound in each phase by GC.

-

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Diagram 1: Shake-Flask LogD Determination Workflow

Caption: Workflow for the experimental determination of LogD using the shake-flask method.

Acidity and Basicity: The Role of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is a critical parameter that dictates its degree of ionization at a given pH. This, in turn, significantly impacts its solubility, membrane permeability, and receptor interactions.

Predicted pKa

| Parameter | Predicted Value | Prediction Tool |

| pKa (strongest basic) | 8.85 ± 0.10 |

This predicted pKa value suggests that at physiological pH (around 7.4), a significant portion of this compound will exist in its protonated, cationic form, which generally enhances aqueous solubility.

Experimental Determination of pKa

Several methods can be employed for the experimental determination of pKa. Potentiometric titration is a classic and highly accurate method.

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and direct measurement of the pH change upon addition of a titrant. This method allows for the precise determination of the pKa by identifying the half-equivalence point, where the concentrations of the protonated and neutral species are equal.

Protocol 2: Potentiometric Titration for pKa Determination

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized, carbonate-free water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of carbonate-free deionized water.

-

Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titration: Slowly add the standardized HCl solution from the burette in small increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

Diagram 2: Potentiometric Titration Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property for any compound intended for oral administration, as it directly impacts dissolution and subsequent absorption.

Predicted Aqueous Solubility

Computational tools like SwissADME can provide an estimate of aqueous solubility, often expressed as LogS (the base-10 logarithm of the molar solubility).

| Parameter | Predicted Value | Prediction Tool |

| LogS (ESOL) | Not Available | SwissADME[2] |

| LogS (Ali) | Not Available | SwissADME[2] |

| LogS (SILICOS-IT) | Not Available | SwissADME[2] |

Note: While specific predicted values were not found, the basic nature of the molecule suggests it will have moderate to good aqueous solubility, particularly at acidic pH.

Experimental Determination of Aqueous Solubility: Kinetic Solubility Assay

For early-stage drug discovery, a high-throughput kinetic solubility assay is often employed to rapidly assess a compound's solubility.

Causality Behind Experimental Choices: The kinetic solubility assay is chosen for its speed and low sample consumption, making it ideal for screening. The use of a DMSO stock solution is a standard practice in high-throughput screening, although it's important to note that this measures kinetic, not thermodynamic, solubility.[3][4]

Protocol 3: Kinetic Solubility Assay

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Plate reader with UV-Vis or nephelometric detection capabilities

-

Filtration apparatus (optional)

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to the wells of a microtiter plate and perform serial dilutions with the aqueous buffer.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound if it exceeds its solubility limit.

-

Detection:

-

Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the presence of precipitate.

-

UV-Vis: After filtration or centrifugation to remove precipitate, measure the UV absorbance of the supernatant at the compound's λmax.

-

-

Data Analysis: The solubility is determined as the highest concentration at which no precipitate is detected.

Spectral Analysis: Fingerprinting the Molecule

Spectroscopic techniques provide invaluable information about the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum:

-

Cyclobutane Protons: A complex multiplet pattern is expected for the protons on the cyclobutane ring, likely in the range of 1.5-2.5 ppm.

-

Ethoxy Protons (-O-CH₂-CH₂-N): Two distinct triplets are expected, one for the methylene group adjacent to the oxygen and one for the methylene group adjacent to the nitrogen. The -O-CH₂- protons would likely appear around 3.5-4.0 ppm, while the -CH₂-N protons would be slightly upfield, around 2.8-3.3 ppm.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which will be dependent on concentration and solvent, typically in the range of 1.0-3.0 ppm.

Predicted ¹³C NMR Spectrum:

-

Cyclobutane Carbons: Signals for the cyclobutane carbons are expected in the aliphatic region, likely between 20-40 ppm.

-

Ethoxy Carbons: The carbon adjacent to the oxygen (-O-CH₂) will be the most downfield of the aliphatic signals, likely around 65-75 ppm. The carbon adjacent to the nitrogen (-CH₂-N) would be expected around 40-50 ppm.

Protocol 4: NMR Sample Preparation

Materials:

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[5]

-

Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

-

NMR tube (5 mm outer diameter)

-

Pipette

Procedure:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble and that does not have signals that will overlap with the analyte peaks.

-

Sample Dissolution: Dissolve the appropriate amount of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorptions:

-

N-H Stretch: A medium to weak, sharp absorption in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[6]

-

C-H Stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹.

-

C-O Stretch (ether): A strong, characteristic absorption in the range of 1050-1150 cm⁻¹.

-

N-H Bend: A medium absorption around 1600 cm⁻¹.

Protocol 5: FTIR Sample Preparation (Liquid Sample)

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

Procedure (ATR):

-

Clean ATR Crystal: Ensure the ATR crystal is clean and a background spectrum has been collected.

-

Apply Sample: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire Spectrum: Collect the infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 115, corresponding to the molecular weight of the compound.

-

Major Fragments: Fragmentation is likely to occur at the ether linkage and adjacent to the amine, leading to characteristic fragment ions.

Protocol 6: Mass Spectrometry Sample Preparation

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methanol, acetonitrile)

Procedure:

-

Sample Dilution: Prepare a dilute solution of the compound in the chosen solvent.

-

Introduction into MS: The method of introduction will depend on the mass spectrometer (e.g., direct infusion for ESI, or via a GC for EI).

Conclusion and Future Directions

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a promising scaffold for drug discovery. The predicted properties suggest a molecule with a balanced lipophilicity and good potential for aqueous solubility, making it an attractive starting point for medicinal chemistry campaigns. The provided experimental protocols offer robust and validated methods for the empirical determination of these critical parameters.

Future work should focus on the experimental validation of the predicted properties outlined in this guide. Furthermore, the synthesis and evaluation of derivatives of this compound will be crucial in exploring the structure-activity and structure-property relationships of this chemical series. A thorough understanding of how modifications to the cyclobutane ring and the aminoethoxy side chain impact the physicochemical and pharmacological properties will be essential for the successful development of novel therapeutics based on this scaffold.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Mishra, A., & Dahima, R. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science, 12(4), 133-141. Retrieved from [Link]

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.

-

ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.

- Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615-2623.

- Muegge, I., Heald, S. L., & Brittelli, D. (2001). Simple selection criteria for drug-like chemical matter. Journal of medicinal chemistry, 44(12), 1841-1846.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

OpenStax. (2023). Organic Chemistry. Retrieved from [Link]

-

Singh, D. B., & Dwivedi, S. (2019). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Journal of Pharmacognosy and Phytochemistry, 8(5), 2063-2073. Retrieved from [Link]

-

Singh, S., Kumar, V., & Singh, P. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry, 12(4), 1-8. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclobutane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclobutane. NIST WebBook. Retrieved from [Link]

-

Singh, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5674. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclobutane (CAS 287-23-0). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Cycloalkanes. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Week 2: IR Spectroscopy. Retrieved from [Link]

-

AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

PubMed. (2001). Gas chromatographic quantitation of underivatized amines in the determination of their octanol-0.1 M sodium hydroxide partition coefficients by the shake-flask method. Retrieved from [Link]

-

PubMed. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Georgia State University. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

ACS Publications. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. Retrieved from [Link]

-

PubMed. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. Retrieved from [Link]

-

PMC. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 2. japsonline.com [japsonline.com]

- 3. phytojournal.com [phytojournal.com]

- 4. Quantum Chemistry-Based Prediction of Electron Ionization Mass Spectra for Environmental Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Spectroscopic Data of (2-Aminoethoxy)cyclobutane

Abstract

(2-Aminoethoxy)cyclobutane is a molecule of interest in medicinal chemistry and materials science due to its unique combination of a strained cyclobutane ring, a flexible ether linkage, and a reactive primary amine. A thorough understanding of its structural and electronic properties is paramount for its application. Spectroscopic analysis provides the foundational data for this understanding. This guide presents a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental data for this specific molecule is not widely published, this document synthesizes established principles of spectroscopy and data from analogous structures to provide a robust predictive framework for its characterization. We will delve into the rationale behind the expected spectral features, offering insights into how the interplay of the functional groups influences the data. This guide also outlines the standard experimental protocols for acquiring such data, ensuring a self-validating system for researchers.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates three key motifs that dictate its spectroscopic signature: the cyclobutane ring, the ether linkage, and the primary amine.

Caption: Molecular structure of this compound.

The strained nature of the cyclobutane ring influences the vibrational frequencies in IR spectroscopy and the chemical shifts in NMR. The electronegative oxygen and nitrogen atoms will cause significant deshielding of adjacent protons and carbons, leading to downfield shifts in the NMR spectra.[1][2] The primary amine will exhibit characteristic N-H stretches in the IR spectrum.[2][3] Mass spectrometry is expected to show fragmentation patterns typical of ethers and amines, primarily through alpha-cleavage.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[8][9][10] For this compound, we can predict the ¹H and ¹³C NMR spectra by analyzing the chemical environment of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for the protons on the cyclobutane ring, the ethoxy chain, and the amine group. The chemical shift (δ) is a key indicator of the electronic environment of a proton.[11][12]

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| -NH₂ | 1.0 - 2.5 | Broad singlet | Protons on nitrogen often exhibit broad signals and their chemical shift can vary with solvent and concentration. Exchange with D₂O would cause this signal to disappear.[2] |

| -O-CH - (cyclobutane) | 3.8 - 4.2 | Multiplet | This methine proton is deshielded by the adjacent electronegative oxygen atom, resulting in a significant downfield shift.[1] It will be split by the neighboring protons on the cyclobutane ring. |

| -CH ₂- (cyclobutane) | 1.6 - 2.4 | Multiplets | The methylene protons of the cyclobutane ring will appear as complex multiplets due to coupling with each other and the methine proton. |

| -O-CH ₂- | 3.5 - 3.8 | Triplet | These protons are adjacent to the ether oxygen and are thus deshielded. They will be split into a triplet by the two neighboring protons of the ethyl chain.[1] |

| -CH ₂-NH₂ | 2.8 - 3.1 | Triplet | These protons are adjacent to the nitrogen atom and are deshielded, though to a lesser extent than those next to oxygen. They will be split into a triplet by the neighboring protons on the ethyl chain.[2] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms.[8][9]

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| -O-C H- (cyclobutane) | 70 - 80 | The carbon attached to the ether oxygen will be significantly deshielded and appear at a low field.[1] |

| -C H₂- (cyclobutane) | 20 - 35 | The other carbons in the cyclobutane ring will resonate in the typical aliphatic region.[13] |

| -O-C H₂- | 65 - 75 | This carbon is deshielded by the adjacent oxygen atom.[1] |

| -C H₂-NH₂ | 40 - 50 | This carbon is deshielded by the adjacent nitrogen atom.[2] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the N-H protons.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences should be used.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine the relative number of protons.[12] Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.[10][11] For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[8][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[14][15]

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H stretch | 3300 - 3500 | Medium, two bands (symmetric and asymmetric)[2][3] |

| Primary Amine (-NH₂) | N-H bend (scissoring) | 1580 - 1650 | Medium to strong[3] |

| Ether (-C-O-C-) | C-O stretch | 1050 - 1150 | Strong[1] |

| Alkane (C-H) | C-H stretch (cyclobutane & ethoxy) | 2850 - 3000 | Strong[16] |

| Alkane (CH₂) | CH₂ bend | ~1450 | Medium |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole.[15][16]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Data Acquisition: Place the sample in an FTIR (Fourier Transform Infrared) spectrometer and record the spectrum. A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.[6]

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₆H₁₃NO, giving it a molecular weight of 115.18 g/mol . The molecular ion peak is expected at m/z = 115. Since it contains one nitrogen atom, the molecular ion will have an odd m/z value, consistent with the nitrogen rule.[7] The intensity of the molecular ion peak may be weak.[5]

-

Major Fragmentation Pathways: Alpha-cleavage is the most common fragmentation pathway for both ethers and amines.[4][5][6][7]

Caption: Predicted major fragmentation pathways for this compound.

-

Alpha-cleavage adjacent to the ether oxygen: Loss of an ethylamine radical (•CH₂CH₂NH₂) is unlikely. More probable is cleavage of the C-C bond in the ethoxy group, or cleavage within the cyclobutane ring. Cleavage of the bond between the oxygen and the cyclobutane ring would result in a fragment at m/z = 57 (C₄H₉⁺) or m/z = 58 (C₂H₄NO⁺). A more likely fragmentation is the loss of the aminoethyl radical to form a cyclobutyloxonium ion.

-

Alpha-cleavage adjacent to the amine nitrogen: This is a very common fragmentation for primary amines and would involve the loss of the cyclobutoxyethyl radical to form a resonance-stabilized iminium ion at m/z = 30 ([CH₂=NH₂]⁺). This is often the base peak in the mass spectra of primary amines with an unbranched alpha carbon.[7]

-

Other possible fragments could arise from the cleavage of the cyclobutane ring.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) to induce fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Correlate the fragmentation pattern with the proposed structure.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By understanding the expected NMR, IR, and MS spectra, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. The principles outlined herein are grounded in fundamental spectroscopic theory and supported by data from analogous structures, providing a solid framework for the structural elucidation of this compound and related compounds.

References

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Chemistry LibreTexts. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]

-

YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. OpenStax. [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

-

Chemistry Steps. Interpreting IR Spectra. Chemistry Steps. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Wikipedia. [Link]

-

ACS Publications. Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Link]

-

YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Specac Ltd. [Link]

-

University of Calgary. IR: amines. University of Calgary. [Link]

-

13.10 INTERPRETATION OF IR SPECTRA. [Link]

-

PubChemLite. This compound (C6H13NO). PubChemLite. [Link]

-

Studylib. Mass Spectrometry Fragmentation: Ethers, Amines, More. Studylib. [Link]

-

Doc Brown's Chemistry. infrared spectrum of cyclobutane C4H8. Doc Brown's Chemistry. [Link]

-

Defense Technical Information Center. Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031326). Human Metabolome Database. [Link]

-

National Institute of Standards and Technology. Cyclobutylamine. NIST WebBook. [Link]

-

Baran Lab. Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

-

MDPI. (2023, April 20). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI. [Link]

-

ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

-

Royal Society of Chemistry. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Chemical Science. [Link]

-

PubMed. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. [Link]

-

ResearchGate. (2025, August 7). NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]

-

Organic Chemistry Portal. Cyclobutane synthesis. Organic Chemistry Portal. [Link]

-

National Institute of Standards and Technology. Cyclobutane, methyl-. NIST WebBook. [Link]

-

SpectraBase. 2-(2-Aminoethoxy)ethanol - 1H NMR Spectrum. SpectraBase. [Link]

-

SpectraBase. Cyclobutane - 13C NMR Chemical Shifts. SpectraBase. [Link]

-

MassBank. (2023, May 2). 2-(2-Aminoethoxy)ethanol; ESI-QTOF; MS2; CE: 20. MassBank. [Link]

-

PubChem. Cyclobutaneethanol. PubChem. [Link]

-

PubChem. 2-Methoxybutane. PubChem. [Link]

-

National Institute of Standards and Technology. Cyclobutanone. NIST WebBook. [Link]

-

National Institute of Standards and Technology. Butane, 2-ethoxy-. NIST WebBook. [Link]

-

PubChem. Diglycolamine. PubChem. [Link]

Sources

- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. scribd.com [scribd.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. emerypharma.com [emerypharma.com]

- 9. azooptics.com [azooptics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 12. acdlabs.com [acdlabs.com]

- 13. spectrabase.com [spectrabase.com]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A-Z Guide to Crystal Structure Determination of (2-Aminoethoxy)cyclobutane for Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms in a molecule—its crystal structure—is a cornerstone of modern drug development. It governs molecular interactions, solubility, stability, and ultimately, therapeutic efficacy. This guide addresses the currently undetermined crystal structure of (2-Aminoethoxy)cyclobutane, a molecule of interest for its potential as a structural motif in novel therapeutics. As no public crystallographic data currently exists, this document provides a comprehensive, first-principles roadmap for its determination. We will detail a validated workflow encompassing in silico prediction, chemical synthesis and purification, systematic crystal growth, and definitive analysis by single-crystal X-ray diffraction (SC-XRD). This guide is intended for researchers and scientists in pharmaceutical development, offering both theoretical grounding and actionable, field-proven protocols.

Introduction: The Strategic Imperative for Structural Knowledge

This compound is a small molecule featuring a flexible aminoethoxy side chain attached to a conformationally constrained cyclobutane ring. This combination of flexible and rigid elements makes it an intriguing building block for medicinal chemistry, where precise control over a molecule's shape is paramount for targeting biological macromolecules like proteins and nucleic acids.

However, without an experimentally determined crystal structure, key questions remain unanswered:

-

What is the preferred conformation of the cyclobutane ring and the ethoxy linker?

-

How do intermolecular forces, such as hydrogen bonding from the amine group, dictate the packing of molecules in a solid state?

-

Which potential polymorphs—different crystal forms of the same molecule—might exist, each with unique physical properties?[1][2]

Answering these questions is not merely academic. The crystal structure directly influences critical drug development parameters such as solubility, dissolution rate, bioavailability, and manufacturability. Therefore, determining the crystal structure of this compound is a crucial first step in evaluating its potential as a pharmaceutical scaffold.

Phase 1: In Silico Crystal Structure Prediction (CSP)

Before committing to resource-intensive lab work, a robust computational analysis is essential. Crystal Structure Prediction (CSP) has emerged as a powerful tool to explore the landscape of possible crystal packings for a given molecule.[1][3][4] This in silico screening helps to de-risk the experimental phase by identifying the most energetically favorable, and therefore most likely to be observed, crystal structures.

The goal of CSP is to find all accessible local minima on the lattice energy surface, as experimentally achievable crystal structures correspond to these minima.[3] This is a significant challenge due to the high dimensionality of the problem and the small energy differences (fractions of a kJ/mol) that can separate different polymorphs.[3]

Methodology: A Hybrid Approach

A state-of-the-art CSP workflow combines quantum mechanics, atomistic force fields, and machine learning to balance accuracy with computational efficiency.[3]

Step-by-Step Protocol:

-

Conformational Analysis: Generate a comprehensive set of low-energy 3D conformations of the this compound molecule using quantum mechanical methods like Density Functional Theory (DFT).

-

Crystal Packing Generation: Use advanced search algorithms to generate thousands of plausible crystal packing arrangements based on common space groups and packing densities.

-

Lattice Energy Minimization: For each generated structure, perform a lattice energy minimization using a reliable atomistic force field. This step quickly filters out unstable arrangements.

-

Quantum Mechanical Refinement: Take the most promising low-energy structures (typically the top 100-200) and re-rank them using high-accuracy DFT calculations that account for dispersion forces (e.g., DFT-D).[1][5] This provides a highly accurate prediction of the relative stabilities of potential polymorphs.[2]

The output is a crystal energy landscape—a plot of lattice energy versus density—which visually identifies the most stable predicted structures to target in experimental screening.[4]

Phase 2: Synthesis, Purification, and Characterization

The axiom "Garbage In, Garbage Out" is particularly true for crystallography.[6] Obtaining diffraction-quality single crystals is impossible without starting with exceptionally pure material.

Synthesis

While various synthetic routes to functionalized cyclobutanes exist[7][8][9], a common approach involves the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with the appropriate amino alcohol derivative under acidic conditions. The specific synthesis of this compound would likely follow a similar pathway.

Purification and Verification

-

Chromatography: Following synthesis, the crude product must be purified, typically via flash column chromatography on silica gel.

-

Purity Assessment: The purity of the final compound must be >99%. This is verified using:

-

High-Performance Liquid Chromatography (HPLC): To quantify purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any residual solvent or impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Only material that passes these stringent quality checks should proceed to crystallization trials.

Phase 3: The Art and Science of Crystal Growth

Growing single crystals is often considered an art, but it is guided by scientific principles of solubility and supersaturation.[6][10] The core objective is to slowly bring a solution from a state of saturation to supersaturation, allowing molecules to self-assemble into an ordered, crystalline lattice.[6][10] For a small, moderately polar molecule like this compound, several methods are highly effective.

Key Crystallization Techniques

| Technique | Description | Rationale & Best Practices |

| Slow Evaporation | A solution of the compound is prepared in a suitable solvent and left in a vial with a loosely fitting cap (e.g., foil with pinholes). The solvent evaporates over days, slowly increasing the concentration to the point of crystallization.[6][10] | Solvent Choice: Select a solvent in which the compound is moderately soluble.[11] If solubility is too high, only small crystals may form. Control: The rate of evaporation can be controlled by the size of the vial opening and the ambient temperature.[10] |

| Vapor Diffusion | The compound is dissolved in a small amount of a primary solvent. This solution is placed in a small, open vial, which is then sealed inside a larger jar containing a secondary solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.[10][12] | Solvent System: This is often the most successful method for small quantities.[10][12] A common system involves dissolving the compound in a solvent like THF or chloroform and using a volatile anti-solvent like pentane or diethyl ether.[12] |

| Slow Cooling | A saturated solution is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool very slowly. As the temperature drops, the solubility decreases, leading to supersaturation and crystal growth.[6][13] | Apparatus: A Dewar flask filled with hot water can provide a simple and effective slow-cooling environment.[6] This method is ideal for compounds that show a significant change in solubility with temperature. |

Phase 4: Single-Crystal X-Ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, SC-XRD provides the definitive, atomic-resolution three-dimensional structure.[13][14][15]

Experimental Workflow

-

Crystal Mounting: A high-quality crystal is carefully selected under a microscope and mounted on a goniometer head, typically held in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms and protect it from damage.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[15] It is rotated in a finely focused monochromatic X-ray beam, and the resulting diffraction pattern—a series of spots called reflections—is recorded on a detector.[14]

-

Data Processing: The collected images are processed to determine the unit cell dimensions (the basic repeating block of the crystal), the crystal system, and the intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map of the molecule.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation and Deposition: The final structure is validated using established metrics (e.g., R-factors). The results are compiled into a standard Crystallographic Information File (CIF) and should be deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the scientific community.[16][17][18]

Anticipated Structural Data

The final refined structure will provide precise quantitative data. While the exact values for this compound are yet to be determined, a typical output would resemble the following hypothetical data table:

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₆H₁₃NO | Confirms molecular composition. |

| Formula Weight | 115.17 | Molecular mass. |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | 8.5, 12.3, 9.1 | Dimensions of the unit cell. |

| β (°) | 105.5 | Angle of the unit cell for a monoclinic system. |

| Volume (ų) | 915.2 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R-factor (R1) | < 0.05 | A key measure of the quality of the fit between the model and data. |

Conclusion: From Structure to Strategy

Determining the crystal structure of this compound is a foundational step in its journey from a chemical curiosity to a viable component in drug design. The workflow outlined in this guide—from computational prediction to empirical validation via SC-XRD—represents a rigorous, industry-standard approach. The resulting structural data will provide invaluable, actionable insights into the molecule's conformational preferences, intermolecular interactions, and solid-state properties, thereby enabling more rational, structure-based drug design and accelerating the development of next-generation therapeutics.

References

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]

-

Day, G. M. (n.d.). Crystal structure prediction. University of Southampton. Retrieved January 19, 2026, from [Link]

-

McCann, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1860. [Link]

-

Royal Society of Chemistry. (2018). Methods and applications of crystal structure prediction. RSC Publishing. Retrieved January 19, 2026, from [Link]

-

Price, S. L. (2008). Computational prediction of organic crystal structures and polymorphism. International Reviews in Physical Chemistry, 27(3), 541-568. [Link]

-

University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved January 19, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (2021). What is Crystal Structure Prediction? And why is it so difficult?. CCDC. Retrieved January 19, 2026, from [Link]

-

MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved January 19, 2026, from [Link]

-

Liu, Z., et al. (2024). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 19, 2026, from [Link]

-

University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 19, 2026, from [Link]

-

Campitelli, E., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1835-1845. [Link]

-

Ahlin, A., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(40), 13149-13153. [Link]

-

Peat, T. S., et al. (2015). X-Ray Crystallography in Drug Discovery. In Methods in Molecular Biology (Vol. 1261). Springer. [Link]

-

ResearchGate. (n.d.). X-ray molecular structure of cyclobutane 2s. Retrieved January 19, 2026, from [Link]

-

Donahue, S. M., et al. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Chemistry: Faculty Publications and Other Works. [Link]

-

PubChemLite. (n.d.). This compound (C6H13NO). Retrieved January 19, 2026, from [Link]

-

Pirtsch, M., et al. (2012). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Chemical Science, 3(7), 2356-2359. [Link]

-

University of Manchester. (2008). CCDC 640602: Experimental Crystal Structure Determination. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. Retrieved January 19, 2026, from [Link]

-

Scribd. (n.d.). Cyclobutane Synthesis Methods Review. Retrieved January 19, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved January 19, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved January 19, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclobutaneethanol. PubChem. Retrieved January 19, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclobutane. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[Butyl(ethyl)amino]cyclobutane-1-carboxylic acid. PubChem. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2014). Crystal structure of {2-[({2-[(2-aminoethyl)amino]ethyl}imino)methyl]phenolato}aquacopper(II) bromide. Retrieved January 19, 2026, from [Link]

Sources

- 1. Methods and applications of crystal structure prediction Home [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Daygroup - Crystal structure prediction [sites.google.com]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 7. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Cyclobutane synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How To [chem.rochester.edu]

- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 15. rigaku.com [rigaku.com]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Quantum Chemical Calculations for (2-Aminoethoxy)cyclobutane: A Technical Guide for Drug Development Professionals

Executive Summary

This guide provides a comprehensive framework for performing quantum chemical calculations on (2-Aminoethoxy)cyclobutane, a molecule of interest in medicinal chemistry due to its unique structural motifs. We delve into the strategic selection of computational methods, emphasizing the balance between accuracy and efficiency crucial for drug discovery pipelines. Detailed, step-by-step protocols for geometry optimization, frequency analysis, and the prediction of key electronic properties are presented. This whitepaper is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical workflows necessary to leverage computational chemistry for accelerating molecular design and property prediction.

Introduction: The Significance of this compound in Medicinal Chemistry

The molecular scaffold of this compound presents a compelling case for computational investigation. It combines a flexible aminoethoxy side chain, which can engage in crucial hydrogen bonding interactions, with a strained cyclobutane ring. The cyclobutane moiety is increasingly recognized as a valuable structural element in drug design.[1][2] Its rigid, puckered structure can lock a molecule into a bioactive conformation, potentially enhancing potency and selectivity.[1][3] Furthermore, the introduction of a cyclobutane ring can block sites of metabolism, leading to improved metabolic stability and more favorable pharmacokinetic profiles.[1][3]

Understanding the three-dimensional structure, electronic properties, and conformational landscape of this compound is paramount for its effective utilization as a building block in novel therapeutics. Quantum chemical calculations provide a powerful, cost-effective avenue for elucidating these properties in silico, guiding synthetic efforts and accelerating the drug discovery process.[4][5]

Foundations of Quantum Chemical Calculations

Quantum mechanics provides the theoretical basis for describing the behavior of electrons in molecules.[6] Ab initio methods are calculations derived from basic physical theory using only fundamental constants, without calibration from known experimental data.[7] However, for molecules of pharmacological interest, these methods can be computationally prohibitive. Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering a remarkable balance of accuracy and computational efficiency.[8][9]

DFT methods approximate the complex many-electron wavefunction by focusing on the electron density. The choice of the exchange-correlation functional, which accounts for electron exchange and correlation effects, is critical. The B3LYP hybrid functional, for instance, is widely used in drug design studies due to its reliable structural predictions at a reasonable computational cost.[10][11]

Equally important is the choice of the basis set , a set of mathematical functions used to construct the molecular orbitals.[12][13] Pople-style basis sets, such as the 6-31G* (also denoted 6-31G(d)), are commonly employed for organic molecules.[14][15] This is a split-valence, double-zeta polarized basis set, meaning it uses two sets of functions for valence electrons and includes polarization functions (d-orbitals on heavy atoms) to describe non-spherical electron density distributions, which is crucial for strained rings and heteroatoms.[12][15]

Methodology Selection: A Strategic Approach

The selection of a computational method is a critical decision dictated by the specific research question and available resources. For this compound, a pragmatic and well-validated approach is the combination of the B3LYP functional with the 6-31G* basis set. This "model chemistry" (B3LYP/6-31G*) is renowned for providing excellent geometries for a wide range of organic molecules.[11][15]

The rationale for this choice is rooted in a cost-benefit analysis. While more computationally expensive methods and larger basis sets exist, they often yield diminishing returns for the routine calculation of ground-state geometries and electronic properties of medium-sized organic molecules. The B3LYP/6-31G* level of theory represents a "sweet spot," delivering high-quality results that can reliably inform drug design decisions without excessive computational overhead.

Practical Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for calculating the properties of this compound using the B3LYP/6-31G* model chemistry. This workflow is applicable to most quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[4]

Step 1: Molecular Structure Generation

-

Obtain Initial Coordinates : Start by generating a 3D structure of this compound. This can be done using molecular building software or by converting its SMILES string (C1CC(C1)OCCN) into 3D coordinates.[16]

-

Initial Conformation : Be mindful of the initial conformation. The puckered cyclobutane ring and the flexible side chain can exist in multiple conformations. It may be necessary to explore several starting geometries to find the global minimum.

Step 2: Geometry Optimization

-

Objective : The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[17]

-

Procedure : Submit the initial 3D coordinates for an optimization calculation. The algorithm will iteratively adjust the atomic positions to minimize the forces on the atoms until a stationary point is reached.[18]

-

Input Keywords (Gaussian Example) :

The Opt keyword requests a geometry optimization.

Step 3: Frequency Analysis

-

Objective : A frequency calculation is crucial to validate that the optimized structure is a true energy minimum.[19] It computes the vibrational frequencies of the molecule.

-

Validation : A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a minimum.[20]

-

Procedure : Perform a frequency calculation on the optimized geometry from Step 2.

-

Input Keywords (Gaussian Example) :

It is common and efficient to combine optimization and frequency calculations in a single job.[18]

Step 4: Calculation of Molecular Properties

Once a validated minimum energy structure is obtained, various electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential.

-

HOMO-LUMO Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic excitability.[21][22] A smaller gap generally correlates with higher chemical reactivity.[23]

-

Molecular Electrostatic Potential (MEP) : The MEP is mapped onto the electron density surface to visualize the charge distribution. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, which are critical for predicting non-covalent interactions with biological targets.[21]

-

Dipole Moment : This provides a measure of the overall polarity of the molecule, which influences its solubility and ability to pass through biological membranes.

Data Analysis and Interpretation

The output of these calculations provides a wealth of quantitative data. For this compound, we can expect to characterize the following:

| Property | Predicted Value (Illustrative) | Significance in Drug Design |

| Optimized Geometry | ||

| C-C bond length (ring) | ~1.56 Å | Defines the 3D shape and steric profile. |

| Ring Puckering Angle | ~25-35° | Influences the orientation of substituents for target binding.[24] |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons (oxidation potential).[25] |

| LUMO Energy | +1.2 eV | Relates to the molecule's ability to accept electrons (reduction potential).[25] |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicator of chemical reactivity and stability.[21][22] |

| Dipole Moment | ~2.5 Debye | Affects solubility, permeability, and dipole-dipole interactions. |

| Thermodynamics | ||

| Zero-Point Energy | Value from Freq Calc. | Correction to the electronic energy for vibrational motion.[26] |

| Gibbs Free Energy | Value from Freq Calc. | Used to compare the relative stability of different conformers. |

Note: The values in the table are illustrative and would be determined by the actual calculation.

The MEP surface would likely show a negative potential (red) around the oxygen and nitrogen atoms, indicating their capacity as hydrogen bond acceptors. The hydrogens of the amine group would exhibit a positive potential (blue), marking them as hydrogen bond donors. This information is invaluable for designing molecules that can form specific, high-affinity interactions with a protein target.

Conclusion

Quantum chemical calculations, particularly using robust DFT methods like B3LYP/6-31G*, provide an indispensable toolset for the modern drug discovery professional. By applying the systematic workflow detailed in this guide, researchers can gain deep insights into the structural and electronic nature of this compound. This computational pre-screening allows for a more rational design of derivatives, prioritizing compounds with optimal geometries and electronic properties for synthesis and biological evaluation. Ultimately, this integration of computational chemistry accelerates the design-make-test-analyze cycle, reducing costs and shortening the timeline for the development of novel therapeutics.

References

-

Benchchem. Applications of Cyclobutane in Medicinal Chemistry: Application Notes and Protocols. 1

-

Wessjohann, L.A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. 2

-

Wessjohann, L.A., et al. Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. 3

-

Benchchem. The Cyclobutane Moiety: A Cornerstone of Modern Medicinal Chemistry. 24

-

Hep Journals. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship. 4

-

ORNL. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models. 5

-

Vandezande, J. (2024). Running a Geometry Optimization and Frequencies Calculation on Rowan. YouTube. 19

-

Rowan. Running a Geometry Optimization and Frequencies Calculation on Rowan. 18

-

Quora. What is B3LYP and why is it the most popular functional in DFT? 8

-

ACS Publications. A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. 26

-

Basis Sets Used in Molecular Orbital Calculations. 14

-

ResearchGate. The DFT method (B3LYP and CAM-B3YLP) in Drug Design. 10

-

Wikipedia. Basis set (chemistry). 12

-

Chemistry LibreTexts. Advanced Quantum Theory of Organic Molecules. 7

-

Ayub, K., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC - PubMed Central. 23

-

Chemistry LibreTexts. Gaussian Basis Sets. 13

-

Lanthanide Complexes Computational Chemistry. Geometry Optimization. 20

-

dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. 9

-

ACS Publications. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. 11

-

arXiv. (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations. 15

-

Vinayak, V. (2022). Quantum chemistry calculations with python: S1 - Molecular input for DFT calculations with RDkit. YouTube. 16

-

Korovina, N. (2020). Introduction to quantum mechanics for organic chemistry. YouTube. 6

-

Introduction to Geometry Optimization. (2009). Computational Chemistry lab. 17

-

Huang, Y., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. PMC - PubMed Central. 21

-

Ossila. Understanding HOMO and LUMO in Chemistry. 25

-

Schrödinger. (2022). HOMO-LUMO Energy Gap. 22

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship [journal.hep.com.cn]

- 5. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. dockdynamics.com [dockdynamics.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 15. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]

- 16. youtube.com [youtube.com]

- 17. tau.ac.il [tau.ac.il]

- 18. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]

- 19. youtube.com [youtube.com]

- 20. sparkle.pro.br [sparkle.pro.br]

- 21. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. learn.schrodinger.com [learn.schrodinger.com]

- 23. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. ossila.com [ossila.com]

- 26. par.nsf.gov [par.nsf.gov]

Thermal stability and degradation of (2-Aminoethoxy)cyclobutane

An In-Depth Technical Guide to the Thermal Stability and Degradation of (2-Aminoethoxy)cyclobutane

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This compound is a bifunctional molecule incorporating a strained cyclobutane ring and a reactive primary amine. This combination presents unique challenges and considerations regarding its thermal stability and degradation profile. This technical guide provides a comprehensive analysis of the inherent structural liabilities of this compound, outlines robust experimental methodologies for assessing its thermal stability, and proposes potential degradation pathways based on established chemical principles. This document is intended to serve as a foundational resource for researchers handling this and structurally related compounds, enabling proactive risk assessment and the development of appropriate handling, storage, and formulation strategies.

Introduction: Structural Features and Inherent Instability

This compound, with the molecular formula C6H13NO, possesses two key structural motifs that dictate its chemical behavior: the cyclobutane ring and the aminoethoxy side chain.[1] A thorough understanding of the inherent properties of these two components is critical to predicting the overall thermal stability of the molecule.

The Cyclobutane Moiety: A Source of Ring Strain

Cycloalkanes are subject to ring strain, a combination of angle strain, torsional strain, and steric strain.[2][3] The cyclobutane ring, with its four carbon atoms, exhibits significant angle strain as the C-C-C bond angles are approximately 90°, a substantial deviation from the ideal tetrahedral angle of 109.5°.[3][4] This deviation from the optimal bond angle results in a higher potential energy state compared to less strained rings like cyclopentane and cyclohexane.[2][4] The inherent strain in the cyclobutane ring makes it more susceptible to ring-opening reactions under thermal stress, a critical consideration for its stability.[5]

The Aminoethoxy Moiety: A Site of Reactivity

The aminoethoxy group introduces a primary amine, a nucleophilic and basic center, and an ether linkage. Primary amines can be susceptible to oxidation, and the ether linkage can undergo cleavage under certain conditions. The presence of the lone pair of electrons on the nitrogen atom makes it a potential site for various degradation reactions. While specific data on the aminoethoxy group is limited, studies on analogous compounds like 2-aminoethanol (MEA) indicate that the degradation of such moieties can be complex, potentially leading to a variety of smaller, more volatile byproducts.[6][7][8]

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is necessary to fully characterize the thermal stability of this compound. The following sections detail the key analytical techniques and methodologies.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition and to quantify mass loss as a function of temperature.

Methodology:

-

Calibrate the TGA instrument using standard reference materials.

-

Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., aluminum or platinum).

-

Place the sample in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).

-